2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 1-(4-phenylpiperazin-1-yl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like triethylamine, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-phenyl-1,3,4-thiadiazole
- 2-(4-methylphenyl)-1,3,4-thiadiazole
- 2-(4-chlorophenyl)-1,3,4-thiadiazole
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-26-20-21-19(22-27-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEQTZUNDVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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